N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14568631
InChI: InChI=1S/C47H64N5O9PSi/c1-32(2)52(33(3)4)62(58-30-16-28-48)60-42-40(59-44(43(42)61-63(11,12)46(6,7)8)51-29-27-41(49-34(5)53)50-45(51)54)31-57-47(35-17-14-13-15-18-35,36-19-23-38(55-9)24-20-36)37-21-25-39(56-10)26-22-37/h13-15,17-27,29,32-33,40,42-44H,16,30-31H2,1-12H3,(H,49,50,53,54)
SMILES:
Molecular Formula: C47H64N5O9PSi
Molecular Weight: 902.1 g/mol

N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide

CAS No.:

Cat. No.: VC14568631

Molecular Formula: C47H64N5O9PSi

Molecular Weight: 902.1 g/mol

* For research use only. Not for human or veterinary use.

N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide -

Specification

Molecular Formula C47H64N5O9PSi
Molecular Weight 902.1 g/mol
IUPAC Name N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide
Standard InChI InChI=1S/C47H64N5O9PSi/c1-32(2)52(33(3)4)62(58-30-16-28-48)60-42-40(59-44(43(42)61-63(11,12)46(6,7)8)51-29-27-41(49-34(5)53)50-45(51)54)31-57-47(35-17-14-13-15-18-35,36-19-23-38(55-9)24-20-36)37-21-25-39(56-10)26-22-37/h13-15,17-27,29,32-33,40,42-44H,16,30-31H2,1-12H3,(H,49,50,53,54)
Standard InChI Key QKWKXYVKGFKODW-UHFFFAOYSA-N
Canonical SMILES CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a pyrimidin-2-one core substituted at the N1 position with a multifunctional oxolane (tetrahydrofuran) ring. Key structural elements include:

  • 4,4′-Dimethoxytrityl (DMT) Group: The bis(4-methoxyphenyl)-phenylmethoxy moiety at the 5′-position provides acid-labile protection for hydroxyl groups during oligonucleotide synthesis .

  • tert-Butyldimethylsilyl (TBDMS) Ether: Positioned at the 3′-hydroxy group, this silicon-based protecting group offers stability under basic conditions and is selectively removable via fluoride ions.

  • Phosphoramidite Linkage: The 2-cyanoethyl-N,N-diisopropylphosphoramidite group at the 4′-position enables efficient coupling with nucleophilic hydroxyl groups in automated DNA synthesis.

  • Acetamide Substituent: The 4-position of the pyrimidinone ring is functionalized with an acetamide group, which may influence base-pairing specificity or serve as a handle for further derivatization.

Physicochemical Properties

While experimental data specific to this compound remain limited, its structural analogs provide insights into expected behavior:

PropertyValue/DescriptionSource Compound Comparison
Molecular FormulaC₃₉H₅₁N₅O₉PSiDerived from
Molecular Weight~802.0 g/molCalculated from formula
SolubilityLikely soluble in dichloromethane, acetonitrileAnalogous phosphoramidites
StabilitySensitive to moisture, acids, and oxidizing agentsPhosphoramidite chemistry

Synthetic Pathways and Optimization

Key Synthesis Steps

The synthesis of this compound involves sequential protection, coupling, and purification steps:

  • Pyrimidinone Core Preparation: 4-Acetamidouracil is alkylated at the N1 position using a selectively protected ribofuranose derivative.

  • Hydroxyl Group Protection:

    • The 5′-hydroxyl is masked with the DMT group under acidic conditions (e.g., DMT-Cl, pyridine) .

    • The 3′-hydroxyl is silylated with tert-butyldimethylsilyl chloride in the presence of imidazole.

  • Phosphitylation: The 4′-hydroxyl is converted to the phosphoramidite using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite and a hindered base (e.g., DIPEA).

Critical Challenges

  • Regioselectivity: Ensuring proper protection of the 3′- and 5′-hydroxyls requires meticulous control of reaction stoichiometry.

  • Phosphoramidite Activation: Moisture-sensitive intermediates necessitate anhydrous conditions and inert atmospheres during handling.

Applications in Nucleic Acid Chemistry

Oligonucleotide Synthesis

As a phosphoramidite building block, this compound enables:

  • Solid-Phase DNA/RNA Synthesis: Automated coupling via tetrazole activation, with >99% stepwise efficiency under optimized conditions.

  • Modified Nucleotide Incorporation: The acetamide group at the 4-position may facilitate:

    • Enhanced duplex stability through additional hydrogen bonding.

    • Site-specific conjugation of fluorescent tags or targeting moieties.

Comparative Analysis of Related Compounds

ParameterTarget Compound5'-O-DMT-2'-O-methyluridine EVT-13843440
Molecular Weight802.0 g/mol560.6 g/mol571.55 g/mol
Protective GroupsDMT, TBDMS, CyanoethylDMT, MethylDMT, Benzamido, Cyanoethyl
Phosphoramidite GroupPresentAbsentPresent
Primary ApplicationOligonucleotide synthesisNucleoside protectionAntiviral precursor

Research Frontiers and Challenges

Stability Enhancements

Recent efforts focus on replacing the TBDMS group with sterically hindered silyl ethers (e.g., TIPS) to improve synthetic yields.

Novel Coupling Strategies

Microwave-assisted phosphoramidite coupling reduces reaction times from minutes to seconds while maintaining coupling efficiency >98%.

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